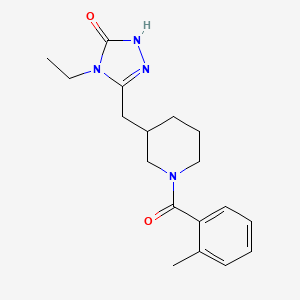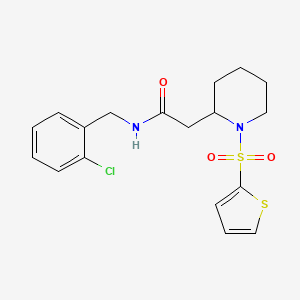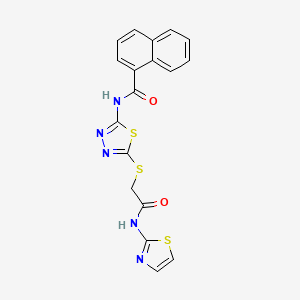
N-Phenyl-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-yliden)hydrazono)thiazolidin-5-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C14H13N5O3S2 and its molecular weight is 363.41. The purity is usually 95%.
BenchChem offers high-quality 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolidinon-Derivate sind für ihr breites Spektrum an antibakteriellen Aktivitäten bekannt. Die Struktur der Verbindung, die einen Thiazolidinon-Rest enthält, deutet darauf hin, dass sie gegen verschiedene Bakterienstämme wirksam sein könnte. In-vitro-Studien könnten ihre Wirksamkeit gegen häufige Krankheitserreger wie Staphylococcus aureus und ihr Potenzial zur Bekämpfung von Antibiotikaresistenz untersuchen .
Antikrebs-Eigenschaften
Verbindungen mit einem Thiazolidinon-Kern haben sich in der Krebsforschung als vielversprechend erwiesen. Diese spezielle Verbindung könnte synthetisiert und gegen Krebszelllinien, wie z. B. DU-145, getestet werden, um ihre zytotoxischen Wirkungen zu bewerten. Die Forschung könnte sich auf ihren Wirkmechanismus und das Potenzial zur Induktion von Apoptose in malignen Zellen konzentrieren .
Antioxidatives Potenzial
Die antioxidativen Eigenschaften von Thiazolidinon-Derivaten sind gut dokumentiert. Diese Verbindung könnte auf ihre Fähigkeit hin untersucht werden, freie Radikale abzufangen, was ein entscheidender Aspekt bei der Vorbeugung von oxidativen Stress-bedingten Krankheiten ist. Der DPPH-Radikalfänger-Assay ist eine gängige Methode zur Bestimmung der antioxidativen Kapazität solcher Verbindungen .
Anti-inflammatorische Aktivität
Es wurde berichtet, dass Thiazolidinon-Verbindungen entzündungshemmende Wirkungen aufweisen. Die Verbindung könnte auf ihre Fähigkeit hin untersucht werden, entzündungsfördernde Mediatoren in verschiedenen Entzündungsmodellen zu hemmen. Diese Forschung könnte zur Entwicklung neuer entzündungshemmender Medikamente führen .
Antimalaria-Anwendungen
Die chemische Struktur von Thiazolidinonen wurde mit antimalarieller Aktivität in Verbindung gebracht. Diese Verbindung könnte gegen Plasmodium-Arten getestet werden, um ihre Wirksamkeit bei der Hemmung des Wachstums von Malaria-verursachenden Parasiten zu bewerten. Solche Studien könnten dazu beitragen, alternative Behandlungsmöglichkeiten für Malaria zu finden .
Molekulardocking-Studien
Molekulardocking-Studien können die Wechselwirkung zwischen dieser Verbindung und Zielproteinen vorhersagen. So könnte das Andocken im aktiven Zentrum des MurB-Proteins von Staphylococcus aureus Aufschluss über das Potenzial der Verbindung als antibakterielles Mittel geben. Diese Studien helfen beim Verständnis der molekularen Grundlage der Aktivität der Verbindung und leiten die weitere Arzneimittelentwicklung .
Wirkmechanismus
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These activities suggest that the compound may interact with multiple targets, potentially including protein kinases .
Mode of Action
Thiazolidine derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . For instance, some thiazolidine derivatives have been found to inhibit the activity of certain kinases, which are key regulators of cell signaling pathways .
Biochemical Pathways
For example, its potential anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .
Pharmacokinetics
Thiazolidine derivatives are generally known for their good pharmacokinetic properties, which contribute to their broad range of biological activities .
Result of Action
Based on the known activities of thiazolidine derivatives, it can be inferred that this compound may induce changes in cell signaling, growth, and survival, among other effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of thiazolidine derivatives .
Eigenschaften
IUPAC Name |
2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c20-11(15-8-4-2-1-3-5-8)6-9-12(21)17-13(24-9)19-18-10-7-23-14(22)16-10/h1-5,9H,6-7H2,(H,15,20)(H,16,18,22)(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGOVWQUICFBRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)/NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)
![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)
![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)
![1,3-Dimethyl-8-(4-propoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2354443.png)
![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)
![tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate](/img/structure/B2354448.png)

![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)
![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)
